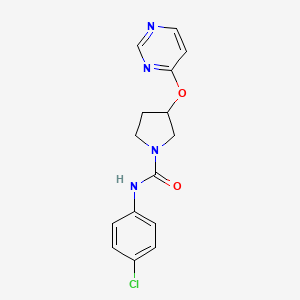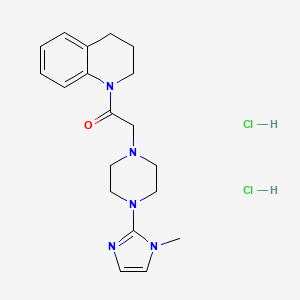
2-(benzylthio)-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole ring, which is a five-membered heterocycle that constitutes a class of compounds particularly useful in organic synthesis . Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity .Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
A versatile precursor for synthesizing various heterocycles, such as pyrrole, pyridine, coumarin, thiazole, and others, utilized new compounds incorporating thiadiazole moiety for insecticidal assessment against the cotton leafworm, Spodoptera littoralis. This highlights the potential application of similar compounds in developing new insecticides and pest management solutions (Fadda et al., 2017).
ACAT-1 Inhibitor for Disease Treatment
The compound K-604, a derivative with structural similarities, was identified as a potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT-1), showing potential for treating diseases involving ACAT-1 overexpression. This suggests that compounds within this chemical family may have therapeutic applications in managing conditions associated with cholesterol metabolism (Shibuya et al., 2018).
Antitumor Activity
Novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives, synthesized from a similar precursor, exhibited promising inhibitory effects on various cancer cell lines, indicating the potential of these compounds in cancer research and treatment (Albratty et al., 2017).
Asymmetric Transfer Hydrogenation Catalysts
Compounds derived from a similar chemical structure were used to synthesize catalysts for asymmetric transfer hydrogenation of ketones, showing effectiveness in this type of chemical reaction. This application is significant in the field of green chemistry and synthesis of enantiomerically pure compounds (Magubane et al., 2017).
Eigenschaften
IUPAC Name |
2-benzylsulfanyl-N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4OS/c1-16-19(17(2)25(24-16)20-10-6-7-12-22-20)11-13-23-21(26)15-27-14-18-8-4-3-5-9-18/h3-10,12H,11,13-15H2,1-2H3,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOGMVZUFJUEOCF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=N2)C)CCNC(=O)CSCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-[cyano-(2,3-dichlorophenyl)methyl]-3-pyridin-4-ylprop-2-enamide](/img/structure/B2385328.png)





![(Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2385336.png)
![methyl 3-(3,4-difluorophenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2385338.png)


![N-[(1-hydroxycyclopentyl)methyl]cyclohexanecarboxamide](/img/structure/B2385345.png)


